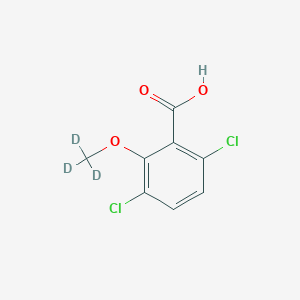

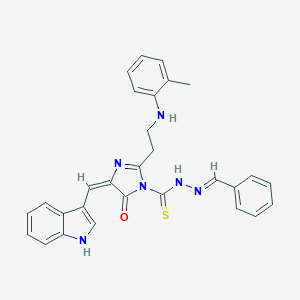

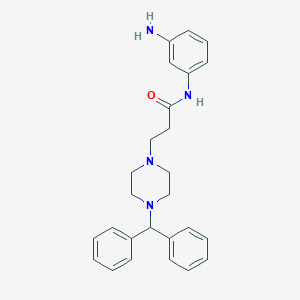

![molecular formula C8H5Br B021010 7-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 21120-91-2](/img/structure/B21010.png)

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

概览

描述

Synthesis Analysis

The synthesis of related bicyclic compounds involves various methods, including bromo-lithium exchange and nucleophilic substitution reactions (Lee, Chen, & Chen, 1998). Another method includes the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by specific stereoisomerism and rearrangements, as demonstrated in the synthesis of related compounds (Maas & Regitz, 1978).

Chemical Reactions and Properties

These compounds exhibit unique chemical reactions, such as Diels-Alder reactions, demonstrating endo-exo isomerism (Lee et al., 1997). The bromination process and the resulting products, as well as their structures, have been a subject of detailed study (Balci & Harmandar, 1988).

Physical Properties Analysis

The physical properties of such compounds are often analyzed through spectroscopy and crystallography, offering insights into their structural aspects (Furusaki, 1967).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be influenced by various substitutions and molecular rearrangements, as observed in related bicyclic compounds (Fishbein & Moore, 1989).

科研应用

Tricarbonyl-Iron and Ruthenium Complexes : This compound is a key structural element in tricarbonyl-iron and ruthenium complexes, as found in the study "Chemistry of the metal carbonyls. Part LXXIII. Tricarbonyl-iron and ruthenium complexes of bicyclo[4.2.0]octa-2,4,7-trienes" (Cooke et al., 1976).

Conjugation in the Cyclopropyl-Ethylene System : It exhibits strong conjugation in the cyclopropyl-ethylene system, as discussed in "Tricyclo[2,2,2,02,6]octan und Tricyclo[2,2,2,02,6]oct‐7‐en Konjugation in Cyclopropyl‐äthylenen. Bicyclo[2. 2. 2]octan‐Reihe, 6. Mitteilung" (Grob & Hostynek, 1963).

Antioxidant Properties : Derivatives like 7-isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol and its glucoside possess antioxidant properties, as found in "New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp." (Abdel-Lateff et al., 2002).

Non-aromatic Cyclic Product Formation : Its isomerisation produces non-aromatic cyclic products like 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5, as mentioned in "Non-aromatic products from the base-catalysed isomerisation of octa-1,7-diyne" (Eglinton, Raphael, & Zabkiewicz, 1969).

Structurally Degenerate Cope Rearrangement : The molecule undergoes a rapidly reversible degenerate Cope rearrangement, transforming into benzene and ethylene, as found in "A rapidly reversible degenerate cope rearrangement" (Doering & Roth, 1963).

性质

IUPAC Name |

7-bromobicyclo[4.2.0]octa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXHFRDABNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340927 | |

| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

CAS RN |

21120-91-2 | |

| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

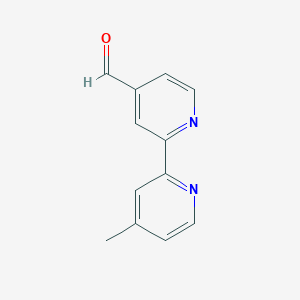

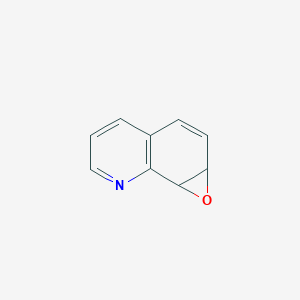

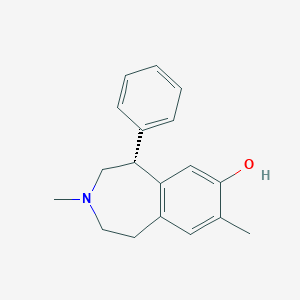

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)